(But-2-ene-1-sulfinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(But-2-ene-1-sulfinyl)benzene is an organic compound that features a benzene ring attached to a butene chain with a sulfinyl group. This compound is part of the broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (But-2-ene-1-sulfinyl)benzene typically involves the reaction of but-2-ene with a sulfinylating agent in the presence of a catalyst. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with the sulfinyl group under controlled conditions . The reaction conditions often include the use of a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(But-2-ene-1-sulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically performed at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether at low temperatures.
Substitution: Various electrophiles such as halogens, nitrating agents; reactions are conducted in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(But-2-ene-1-sulfinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of (But-2-ene-1-sulfinyl)benzene involves its interaction with molecular targets through its sulfinyl group. The sulfinyl group can participate in various chemical reactions, including nucleophilic and electrophilic interactions. These interactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
But-1-ene-1-sulfinylbenzene: Similar structure but with the sulfinyl group at a different position on the butene chain.
But-2-ene-1-sulfonylbenzene: Contains a sulfonyl group instead of a sulfinyl group.
But-2-ene-1-thioylbenzene: Contains a thioyl group instead of a sulfinyl group
Uniqueness
(But-2-ene-1-sulfinyl)benzene is unique due to its specific sulfinyl group, which imparts distinct chemical reactivity and properties compared to other similar compounds. The presence of the sulfinyl group allows for specific interactions and reactions that are not possible with sulfonyl or thioyl groups.
Eigenschaften
CAS-Nummer |
42185-87-5 |
---|---|
Molekularformel |
C10H12OS |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
but-2-enylsulfinylbenzene |
InChI |
InChI=1S/C10H12OS/c1-2-3-9-12(11)10-7-5-4-6-8-10/h2-8H,9H2,1H3 |
InChI-Schlüssel |
FBZXDBABGRSQEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCS(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.